2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

Description

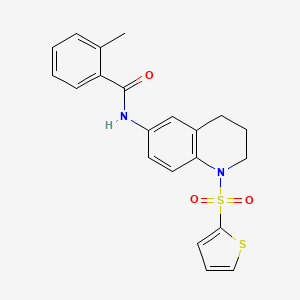

2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a benzamide derivative characterized by a unique structural framework. The molecule features:

- A benzamide core substituted with a methyl group at the 2-position.

- A 3,4-dihydro-2H-quinoline scaffold linked to the benzamide via a sulfonamide group.

- A thiophene-2-sulfonyl moiety attached to the quinoline nitrogen.

Properties

IUPAC Name |

2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-15-6-2-3-8-18(15)21(24)22-17-10-11-19-16(14-17)7-4-12-23(19)28(25,26)20-9-5-13-27-20/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNERHYCBVGULDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Pfitzinger reaction or the Skraup synthesis. The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, followed by sulfonylation using reagents like sulfonyl chlorides. The final step involves the coupling of the quinoline and thiophene derivatives with 2-methylbenzamide under appropriate conditions, such as the use of a base like triethylamine in a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization or chromatography would be essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Introduction of halogen atoms or other functional groups on the benzamide ring.

Scientific Research Applications

2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The thiophene and sulfonyl groups can enhance binding affinity to certain enzymes or receptors, modulating their activity. This compound may also inhibit specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted benzamides , which are often explored for pesticidal, antifungal, or enzyme-inhibitory activities. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Key Structural and Functional Differences

The thiophene-2-sulfonyl group differentiates it from mepronil’s isopropyloxy-phenyl substituent, which is critical for fungicidal activity . Thiophene sulfonyl groups are known to improve metabolic stability and enzyme inhibition in related compounds.

Quinoline vs.

Sulfonamide Linkage

- The sulfonamide bridge in the target compound is absent in mepronil and fenfuram. This group is associated with enhanced binding to enzymes (e.g., sulfonamide inhibitors of dihydropteroate synthase in antibiotics) .

Hypothesized Physicochemical Properties

Research Implications

- Target Compound: The combination of a thiophene sulfonyl group and dihydroquinoline scaffold may offer unique advantages in pesticidal or enzyme-targeted applications, warranting further biological screening.

- Fluoro Analog : The 2-fluoro substitution could improve binding affinity in hydrophobic enzyme pockets compared to the methyl group, though toxicity risks must be evaluated .

- Mepronil/Fenfuram : These highlight the importance of polar substituents (e.g., ethers, furans) for antifungal activity, suggesting the target compound’s sulfonamide group may shift its mechanism of action .

Biological Activity

2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a complex organic compound belonging to the class of quinoline derivatives. Its unique structure incorporates a thiophene ring and a sulfonamide group, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The IUPAC name for the compound is this compound. The molecular formula is , and its structure can be represented as follows:

| Atom | Count |

|---|---|

| Carbon (C) | 21 |

| Hydrogen (H) | 20 |

| Nitrogen (N) | 2 |

| Oxygen (O) | 3 |

| Sulfur (S) | 2 |

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The compound may modulate receptor activity through π–π interactions with aromatic residues in proteins.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines, likely through apoptosis induction.

Anticancer Properties

Recent studies have indicated that derivatives containing quinoline and thiophene structures exhibit significant anticancer properties. For instance:

- Cell Line Studies : The compound has shown efficacy against various cancer cell lines, including HeLa and A549 cells. IC50 values were reported in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| A549 | 7.5 |

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored:

- In Vivo Studies : Animal models treated with the compound demonstrated reduced inflammation markers compared to control groups, suggesting its utility in inflammatory conditions.

Case Study 1: Antitumor Activity

A study evaluated the antitumor efficacy of this compound in a xenograft model. The treatment led to a significant reduction in tumor size compared to untreated controls over a four-week period.

Case Study 2: Mechanistic Insights

Another investigation utilized molecular docking studies to elucidate the binding interactions of the compound with target proteins involved in cancer pathways. The results indicated strong binding affinity and favorable interactions with key residues within the active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.